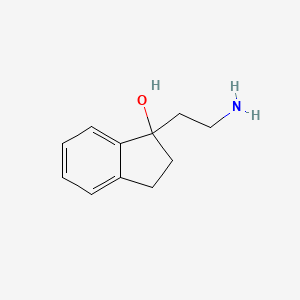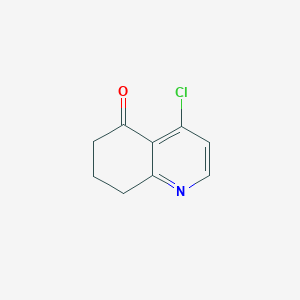
1-Bromo-4-(1-bromopropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-bromopropan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromopropan-2-yl group
Métodos De Preparación
The synthesis of 1-Bromo-4-(1-bromopropan-2-yl)benzene typically involves the bromination of 4-(1-propen-2-yl)benzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atoms are introduced to the benzene ring and the propyl group .
Industrial production methods may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure efficient and consistent production of the compound .
Análisis De Reacciones Químicas
1-Bromo-4-(1-bromopropan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-bromopropan-2-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(1-bromopropan-2-yl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution reactions, depending on the specific context of its use .
Comparación Con Compuestos Similares
1-Bromo-4-(1-bromopropan-2-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(1-propen-2-yl)benzene: This compound has a similar structure but with a double bond in the propyl group, which affects its reactivity and applications.
1-Bromo-4-(2-bromopropan-2-yl)benzene: This isomer has the bromine atoms in different positions, leading to different chemical properties and reactivity.
1-Bromo-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a bromopropyl group significantly alters the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C9H10Br2 |
|---|---|
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
1-bromo-4-(1-bromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Clave InChI |
HHRKCJKSKLMHRL-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)



![5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)





![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)


